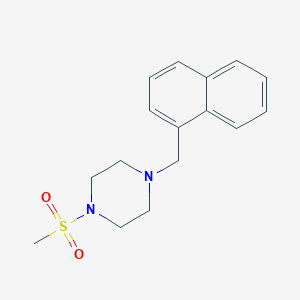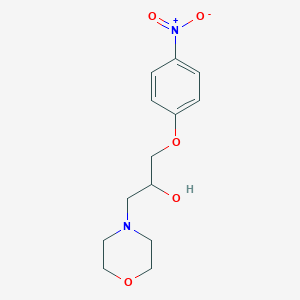
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP is known to have psychoactive properties and has been studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the 5-HT1A receptor and a full agonist of the 5-HT2A receptor. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine also has affinity for other serotonin receptors such as 5-HT2C and 5-HT7. The activation of these receptors leads to the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and cognition. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has also been shown to increase the levels of norepinephrine, which is involved in the regulation of arousal and attention. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its potential use as a cognitive enhancer has also been studied.
Advantages and Limitations for Lab Experiments
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over the dose and purity of the compound. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in laboratory experiments. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has psychoactive properties, which can affect the behavior of animals in experiments. Additionally, the use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in humans is subject to ethical considerations and regulatory approval.
Future Directions
There are several future directions for the study of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine. One potential direction is the development of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine analogs with improved therapeutic properties and reduced side effects. Another direction is the study of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine in combination with other compounds for the treatment of neurological disorders. The use of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine as a cognitive enhancer and as a treatment for drug addiction also warrants further investigation. Additionally, the effects of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine on other neurotransmitter systems such as the glutamate and GABA systems should be studied to gain a more comprehensive understanding of its mechanism of action.
Synthesis Methods
The synthesis of 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine involves the reaction of 1-naphthylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. 1-(methylsulfonyl)-4-(1-naphthylmethyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action has been studied in detail.
properties
IUPAC Name |
1-methylsulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-21(19,20)18-11-9-17(10-12-18)13-15-7-4-6-14-5-2-3-8-16(14)15/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYJUNPUBWHYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-5-(4-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B5150493.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)
![5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)
![5-ethyl-4,6-dimethyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}nicotinonitrile](/img/structure/B5150516.png)

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-4-piperidinecarboxamide](/img/structure/B5150529.png)
![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![1-(3-ethoxyphenyl)-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150552.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)
![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)
![1-(4-methoxyphenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5150586.png)